An In-depth Technical Guide to 4-(2-Fluoroethoxy)aniline (CAS 1547-12-2): A Key Building Block in Modern Chemistry
An In-depth Technical Guide to 4-(2-Fluoroethoxy)aniline (CAS 1547-12-2): A Key Building Block in Modern Chemistry
This guide provides an in-depth technical overview of 4-(2-Fluoroethoxy)aniline, a versatile chemical intermediate with significant applications in drug discovery and materials science. We will delve into its chemical properties, synthesis, purification, and safe handling, offering insights grounded in established scientific principles and practices.
Introduction to 4-(2-Fluoroethoxy)aniline
4-(2-Fluoroethoxy)aniline, identified by the CAS number 1547-12-2, is an organic compound featuring a benzene ring substituted with an amino group and a 2-fluoroethoxy group.[1] Its molecular formula is C₈H₁₀FNO.[1] This unique structure, combining the reactive aniline moiety with the modulating effects of the fluoroalkoxy substituent, makes it a valuable building block in the synthesis of complex organic molecules. The strategic incorporation of fluorine in drug candidates can enhance metabolic stability and lipophilicity, thereby improving pharmacokinetic profiles.[2] Consequently, 4-(2-Fluoroethoxy)aniline serves as a crucial scaffold in the development of novel therapeutics, particularly in the realm of kinase inhibitors for oncology.[3][4]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of 4-(2-Fluoroethoxy)aniline is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 1547-12-2 | [1] |
| Molecular Formula | C₈H₁₀FNO | [1] |
| Molecular Weight | 155.17 g/mol | Calculated |
| Appearance | Not explicitly stated, but related anilines are typically liquids or low-melting solids. | |
| Boiling Point | Data not available in search results. | |
| Purity | Commercially available with purities typically >95%. | [5] |
Synthesis and Purification
The synthesis of 4-(2-Fluoroethoxy)aniline is a well-established two-step process, commencing with the etherification of 4-nitrophenol, followed by the reduction of the nitro intermediate.
Synthesis Pathway
The general synthetic route is outlined below:
Caption: Synthetic pathway of 4-(2-Fluoroethoxy)aniline.
Experimental Protocol: Synthesis
Step 1: Synthesis of 4-(2-Fluoroethoxy)nitrobenzene
-
To a solution of 4-nitrophenol in a suitable solvent such as DMF or acetonitrile, add a base (e.g., potassium carbonate).
-
Add 2-fluoroethanol to the reaction mixture.
-
Heat the mixture to facilitate the Williamson ether synthesis.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-(2-fluoroethoxy)nitrobenzene.
Step 2: Reduction to 4-(2-Fluoroethoxy)aniline
-
Method A: Catalytic Hydrogenation
-
Dissolve the crude 4-(2-fluoroethoxy)nitrobenzene in a protic solvent like ethanol or methanol.[1]
-
Add a catalytic amount of palladium on carbon (10% w/w).[1]
-
Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously at room temperature.[1]
-
Monitor the reaction by TLC until the starting material is consumed (usually 2-4 hours).[1]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.[1]
-
Concentrate the filtrate under reduced pressure to yield 4-(2-fluoroethoxy)aniline.
-
-
Method B: Chemical Reduction
-
Alternatively, the reduction can be achieved using chemical reducing agents like iron powder in acidic conditions or tin(II) chloride dihydrate in an acidic medium.[1]
-
Purification
The purity of the final product is crucial for its subsequent applications. Common purification techniques include:
-
Column Chromatography: This is a standard method for purifying organic compounds. A silica gel stationary phase with a mobile phase of ethyl acetate and hexane is typically effective.[1]
-
Crystallization: For solid products, crystallization from a suitable solvent system can yield high-purity material.[6]
-
Distillation: If the product is a liquid, distillation under reduced pressure can be employed for purification.[7]
Spectroscopic Data Analysis
The structure of 4-(2-Fluoroethoxy)aniline can be confirmed by various spectroscopic techniques.
| Technique | Expected Signals |
| ¹H NMR | - A broad singlet for the -NH₂ protons (chemical shift can vary). - Signals in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the protons on the benzene ring. - Two triplets for the methylene protons of the fluoroethoxy group (-OCH₂CH₂F), with coupling to each other and to the fluorine atom. |
| ¹³C NMR | - Signals in the aromatic region (approx. 110-150 ppm). - Signals for the two methylene carbons of the fluoroethoxy group. |
| IR Spectroscopy | - N-H stretching vibrations in the region of 3300-3500 cm⁻¹. - C-O stretching vibration around 1200-1300 cm⁻¹. - C-F stretching vibration around 1000-1100 cm⁻¹. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight of the compound (155.17 m/z). |
Applications in Drug Discovery and Materials Science
4-(2-Fluoroethoxy)aniline is a valuable intermediate in several fields.
Medicinal Chemistry
The aniline moiety serves as a versatile scaffold for constructing biologically active molecules.[1] The fluoroethoxy group can impart desirable properties to drug candidates, such as:
-
Enhanced Metabolic Stability: The presence of fluorine can block sites of metabolism, leading to a longer half-life of the drug.[2]
-
Improved Lipophilicity: This can lead to better absorption and distribution of the drug within the body.[2]
This compound and its derivatives are particularly important in the synthesis of tyrosine kinase inhibitors (TKIs), which are a class of targeted cancer therapies.[4] For example, aniline derivatives are core components of inhibitors for EGFR and VEGFR-2, which are implicated in tumor growth and angiogenesis.[4]
Caption: Role of 4-(2-Fluoroethoxy)aniline in drug discovery.
Materials Science
Aniline derivatives are also utilized in the synthesis of polymers and other materials with specific electronic or physical properties.[1] The incorporation of fluorinated moieties can influence properties such as thermal stability and hydrophobicity.
Safety and Handling
As with all chemicals, proper safety precautions must be observed when handling 4-(2-Fluoroethoxy)aniline. The following information is based on safety data for similar aniline compounds.
| Hazard | Precautionary Statement |
| Toxicity | Toxic if swallowed, fatal in contact with skin.[8] |
| Skin Contact | Causes skin irritation.[8][9] |
| Eye Contact | Causes serious eye damage.[8] |
| Handling | Do not get in eyes, on skin, or on clothing.[8] Wear protective gloves, protective clothing, eye protection, and face protection.[8] |
| First Aid | IF SWALLOWED: Immediately call a POISON CENTER or doctor.[8] IF ON SKIN: Wash with plenty of water.[8] |
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep containers tightly closed.
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.
Conclusion
4-(2-Fluoroethoxy)aniline is a strategically important chemical intermediate with significant utility in both medicinal chemistry and materials science. Its synthesis is straightforward, and its unique combination of a reactive aniline group and a property-modulating fluoroethoxy substituent makes it a valuable tool for the design and synthesis of novel functional molecules. A thorough understanding of its properties, synthesis, and safe handling is paramount for its effective and responsible use in the laboratory and beyond.
References
- Buy 4-(2-Fluoroethoxy)aniline | 1547-12-2 - Smolecule. (URL: )
- SAFETY D
- SAFETY D
- 4-FLUORO ANILINE CAS No 371-40-4 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (URL: )
- SAFETY DATA SHEET - Thermo Fisher Scientific. (URL: )
- The Power of Fluorination: Exploring Applications of 4-(Difluoromethoxy)aniline. (URL: )
-
4-Fluoro-2-methoxyaniline | C7H8FNO | CID 13532228 - PubChem - NIH. (URL: [Link])
-
Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - MDPI. (URL: [Link])
-
Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed. (URL: [Link])
-
Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC - NIH. (URL: [Link])
-
2-Fluoro-4-(2-fluoroethoxy)aniline - Lead Sciences. (URL: [Link])
-
Purification of Aniline - Chempedia - LookChem. (URL: [Link])
Sources
- 1. Buy 4-(2-Fluoroethoxy)aniline | 1547-12-2 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Fluoro-4-(2-fluoroethoxy)aniline - Lead Sciences [lead-sciences.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. fishersci.com [fishersci.com]
